urolithin B

概要

説明

作用機序

ウロリチンBは、いくつかの分子標的や経路を通じてその効果を発揮します :

抗酸化活性: ウロリチンBは、活性酸素種の生成を抑制することで、フリーラジカルを捕捉し、酸化ストレスを軽減します。

抗炎症効果: ウロリチンBは、誘導型一酸化窒素合成酵素(iNOS)など、炎症促進性サイトカインや酵素の発現を抑制することで、炎症を軽減します.

細胞経路: ウロリチンBは、アポトーシス、オートファジー、細胞周期調節に関与するものを含め、様々な細胞経路を調節することで、疾患に対する保護効果に貢献しています.

生化学分析

Biochemical Properties

Urolithin B has been found to prevent the development of hyperlipidemia, cardiovascular disease, and tumors due to its strong antioxidant and anti-inflammatory properties . It interacts with various enzymes, proteins, and other biomolecules, altering their function and contributing to its wide range of effects .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to decrease lipid plaque deposition and inhibit lipid uptake and cholesterol efflux in ox-LDL treated murine J774 and human THP-1 macrophage cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to downregulate the HMGB1-TLR4-NF-κB pathway in aging mice, effectively weakening the injury to the small intestine and ameliorating intestinal immunity function .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been observed to have long-term effects on cellular function. For example, cardiac dysfunction and toxicity, including cellular contractility, calcium dynamics, and glycogen accumulation, were recovered by this compound-glucuronide in a TMAO-induced rat cardiomyocyte model .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study of streptozotocin-induced diabetic rats, daily intraperitoneal injection of this compound significantly improved cardiac performance .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it has been shown to induce an increase in glucose, succinic acid, and acetolactate in leukemic cells, suggesting a shift towards a more oxidative phosphorylation phenotype .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation . For example, this compound metabolites have been found to accumulate in the myocardium .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件: ウロリチンBは、様々な化学経路によって合成することができます。 一般的な方法の1つは、エラグタンニンの加水分解によってエラグ酸を生成し、さらに腸内細菌叢によって代謝させてウロリチンBを形成する方法です . 合成プロセスには、通常、特定の酵素と制御された反応条件を用いて、目的の生成物が得られるようにします。

工業的生産方法: ウロリチンBの工業的生産には、ザクロやベリーなどの天然資源からエラグタンニンを抽出することが含まれます。 これらのエラグタンニンは、次に酵素加水分解にかけられてエラグ酸を生成し、さらに特定の種類の腸内細菌によってウロリチンBに代謝されます . このプロセスでは、収量と純度を最大にするために、温度、pH、酵素濃度などの反応条件を厳密に制御する必要があります。

3. 化学反応解析

反応の種類: ウロリチンBは、酸化、還元、置換反応など、様々な化学反応を起こします。これらの反応は、様々な用途におけるウロリチンBの変換と利用に不可欠です。

一般的な試薬と条件:

酸化: ウロリチンBは、過マンガン酸カリウムや過酸化水素などの試薬を用いて、制御された条件下で酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

置換: 置換反応は、通常、ハロゲン化物や他の求核剤を用いて、特定の条件下で新しい官能基を導入します。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、ウロリチンBの酸化はキノン類の生成につながる可能性があり、還元はヒドロキシ誘導体の生成につながる可能性があります .

4. 科学研究における用途

ウロリチンBは、その幅広い用途から科学研究において大きな注目を集めています :

化学: ウロリチンBは、様々な生物活性化合物の合成における前駆体として用いられています。

生物学: ウロリチンBは、腸内細菌叢の調節における役割や、全体的な健康への影響について研究されています。

医学: ウロリチンBは、強力な抗酸化作用と抗炎症作用を示し、心血管疾患、糖尿病、癌などの疾患に対する潜在的な治療薬となっています

産業: ウロリチンBは、健康増進と疾患予防を目的とした、栄養補助食品や機能性食品の開発に用いられています。

化学反応の分析

Types of Reactions: Urolithin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its transformation and utilization in different applications.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve the use of halides or other nucleophiles under specific conditions to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce hydroxy derivatives .

科学的研究の応用

Urolithin B has garnered significant attention in scientific research due to its wide range of applications :

Chemistry: this compound is used as a precursor in the synthesis of various bioactive compounds.

Biology: It has been studied for its role in modulating gut microbiota and its impact on overall health.

Medicine: this compound exhibits potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for conditions such as cardiovascular diseases, diabetes, and cancer

Industry: It is used in the development of nutraceuticals and functional foods aimed at promoting health and preventing diseases.

類似化合物との比較

. ウロリチン類はすべてエラグタンニンを起源とする共通点がありますが、それぞれの化学構造と生物活性は異なります:

ウロリチンA: 強力な抗老化作用とミトコンドリアの健康増進効果が知られています。

ウロリチンD: 強力な抗炎症作用と抗癌作用を示します。

ウロリチンBのユニークさ: ウロリチンBは、筋肉タンパク質の合成と分解を調節する能力がユニークで、特に筋肉の健康と老化の研究において興味深いものです.

結論として、ウロリチンBは、研究や産業の様々な分野において大きな可能性を秘めた汎用性の高い化合物です。そのユニークな特性と幅広い用途は、世界中の科学者や研究者にとって貴重な研究対象となっています。

特性

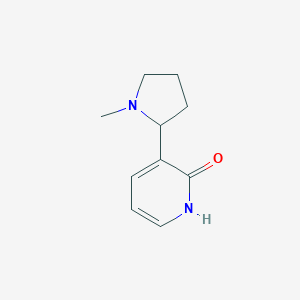

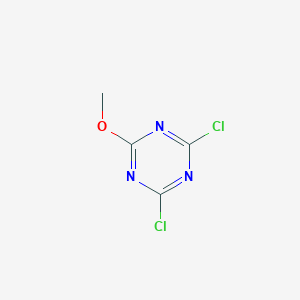

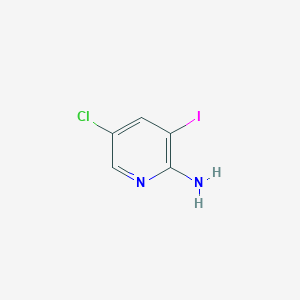

IUPAC Name |

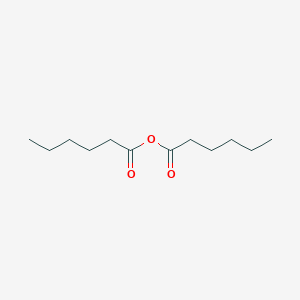

3-hydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUQMTRHPNOXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150610 | |

| Record name | Urolithin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Urolithin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1139-83-9 | |

| Record name | Urolithin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1139-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urolithin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1139-83-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urolithin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-6H-benzo[c]chromen-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-HYDROXY-3,4-BENZOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1S2YM5F6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Urolithin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of urolithin B in combating osteoarthritis?

A1: this compound demonstrates anti-inflammatory, antioxidant, and anti-proteinase activities in interleukin-1β-induced human chondrocytes, a model for osteoarthritis. [] It inhibits the overexpression of inflammatory markers (COX2), nitrosative markers (NOS2), and matrix metalloproteinases (MMPs -1, -3, 13), thereby protecting cartilage from degradation. [] You can find more details in this research paper:

Q2: How does this compound contribute to the prevention of atherosclerosis?

A2: this compound, along with its conjugated metabolite this compound sulfate, modulates the expression of key proteins involved in reverse cholesterol transport (RCT), namely ABCA1 and SR-BI. [] This modulation enhances cholesterol efflux from macrophage cells, reducing lipid plaque deposition, a hallmark of atherosclerosis. []

Q3: Can this compound protect against myocardial arrhythmias after acute myocardial infarction?

A3: Studies suggest that this compound may reduce the susceptibility to myocardial arrhythmias following hypoxia, a condition mimicking acute myocardial infarction. [] It achieves this by inhibiting cardiomyocyte apoptosis via activation of the Akt/mTOR pathway and suppressing nerve remodeling by inhibiting NF-κB nuclear translocation. []

Q4: How does this compound impact insulin secretion in the context of type 2 diabetes?

A4: Research indicates that this compound can protect pancreatic β-cells from the damaging effects of Islet Amyloid Polypeptide (IAPP) aggregation, a key factor in type 2 diabetes. [] this compound appears to modulate IAPP aggregation kinetics, reduce IAPP-induced oxidative stress, and improve mitochondrial respiration in β-cells, ultimately enhancing glucose-stimulated insulin secretion. []

Q5: Does this compound have an effect on osteoclastogenesis?

A5: Yes, this compound has been shown to inhibit RANKL-induced osteoclast differentiation and activation, key processes in bone resorption. [] The proposed mechanism involves the attenuation of intracellular reactive oxygen species (ROS) levels, suppression of RANKL-induced signaling pathways (NF-κB, MAPK, and Akt), and downregulation of osteoclast-specific genes. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C13H8O4 and a molecular weight of 228.2 g/mol. []

Q7: How can the bioavailability of this compound be improved?

A7: While not directly addressed in the provided research, improving the bioavailability of this compound could potentially involve strategies like encapsulation in nanoparticles, formulation with permeation enhancers, or development of prodrugs.

Q8: What is the primary route of metabolism and excretion for this compound?

A8: Studies indicate that this compound undergoes extensive phase II metabolism, primarily glucuronidation and sulfation. [, , ] These conjugated metabolites are then excreted mainly in urine and bile, with glucuronide conjugates being more abundant in urine and sulfate conjugates dominating in plasma. []

Q9: How long do this compound metabolites persist in the body after ingestion of ellagitannin-rich foods?

A9: Urolithin metabolites, particularly urolithin A glucuronide, have been detected in human urine up to 48 hours after consumption of ellagitannin-rich foods like pomegranate juice. [] This suggests a relatively long persistence in the body, likely due to enterohepatic circulation. []

Q10: Has this compound demonstrated efficacy in any preclinical models of disease?

A10: Yes, preclinical studies have shown promising results with this compound in various disease models: - Osteoarthritis: this compound attenuated cartilage degeneration and inflammation in an anterior cruciate ligament transection model in vitro and ex vivo. [] - Atherosclerosis: this compound reduced lipid plaque deposition in apoE-/- mice. [] - Cardiac arrhythmias: this compound reduced susceptibility to arrhythmias in a hypoxia-induced model in vitro. [] - Type 2 diabetes: this compound protected pancreatic β-cells from IAPP-induced toxicity and improved insulin secretion in vitro. [] - Osteoporosis: this compound suppressed osteoclastogenesis in vitro and reduced bone loss in ovariectomized mice. [, ]

Q11: What types of in vitro assays have been used to study the biological activity of this compound?

A11: Various in vitro assays have been employed to investigate this compound, including: - Cell viability assays (MTT assay) [, ] - Flow cytometry for cell cycle analysis and apoptosis detection [] - Reactive oxygen species (ROS) measurements [] - Western blotting for protein expression analysis [, , , ] - Quantitative RT-PCR for gene expression analysis [] - Enzyme assays (e.g., tyrosinase, MAO-A) [, ] - Cell migration assays []

Q12: Are there any known biomarkers for predicting the efficacy or monitoring the response to this compound treatment?

A12: While the research does not directly identify specific biomarkers for this compound efficacy, measuring the levels of this compound and its metabolites (glucuronides and sulfates) in plasma and urine could potentially serve as indicators of exposure and metabolism. Further research is needed to establish their correlation with therapeutic outcomes. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B150802.png)